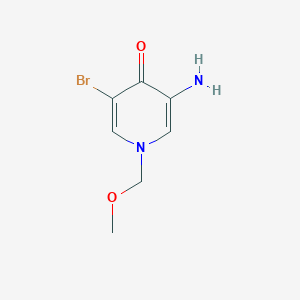

3-Amino-5-bromo-1-(methoxymethyl)-1,4-dihydropyridin-4-one

Description

Properties

Molecular Formula |

C7H9BrN2O2 |

|---|---|

Molecular Weight |

233.06 g/mol |

IUPAC Name |

3-amino-5-bromo-1-(methoxymethyl)pyridin-4-one |

InChI |

InChI=1S/C7H9BrN2O2/c1-12-4-10-2-5(8)7(11)6(9)3-10/h2-3H,4,9H2,1H3 |

InChI Key |

MXKJCVHTMBRRBA-UHFFFAOYSA-N |

Canonical SMILES |

COCN1C=C(C(=O)C(=C1)Br)N |

Origin of Product |

United States |

Preparation Methods

Modified Hantzsch Cyclization

A β-enaminoester A , aldehyde B , and β-ketoester C react under thermal conditions to form 1,4-dihydropyridin-4-one scaffolds:

| Component | Target Substituent | Example Reagent |

|---|---|---|

| A | 3-Amino group | Ethyl 3-aminocrotonate |

| B | 1-Methoxymethyl group | Methoxymethylacetaldehyde |

| C | 5-Bromo precursor | Ethyl 4-bromoacetoacetate |

Conditions : Ethanol, 80°C, 18-24 h sealed tube. Yields for analogous systems range 50-78%.

Aminotetrahydropyridinylidene Salt Alkylation

4-Aminotetrahydropyridinylidene salts react with aldehydes in alkaline media to form dihydropyridinones:

- Salt D (1 mmol) + KOH (4 eq) in H₂O

- Add methoxymethylaldehyde (1.1 eq)

- Stir 4 days at RT → E (1-methoxymethyl intermediate)

- Bromination via NBS (1.2 eq) in CCl₄ → Target compound

Reported yields for similar systems: 68-77%.

Post-Cyclization Functionalization

Directed Bromination

Lithiation-bromination achieves regioselective C5 substitution:

- LDA (−78°C) deprotonates C5

- Quench with Br₂ → C5-Br installation

Limitations : Requires electron-deficient rings to stabilize lithio intermediates.

Reductive Amination

Introduces 3-amino group via:

Comparative Method Analysis

| Method | Advantages | Challenges |

|---|---|---|

| Hantzsch Modification | One-pot synthesis | Limited bromo-compatible β-ketoesters |

| Salt Alkylation | High regiocontrol | Requires specialized starting salts |

| Post-synthesis Bromination | Flexible positioning | Competing ring oxidation |

Spectral Validation Benchmarks

Successful synthesis requires characterization against:

- ¹H NMR : δ 4.25 (s, OCH₂OCH₃), 6.8 ppm (C3-NH₂)

- HRMS : m/z calc. for C₈H₁₀BrN₂O₂ [M+H]⁺ 269.9924

- IR : 3350 cm⁻¹ (NH stretch), 1665 cm⁻¹ (C=O)

Stability Considerations

The 1,4-dihydropyridin-4-one core shows:

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-bromo-1-(methoxymethyl)-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyridinone derivatives.

Scientific Research Applications

3-Amino-5-bromo-1-(methoxymethyl)-1,4-dihydropyridin-4-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-1-(methoxymethyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. The amino and bromine groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The methoxymethyl group can influence the compound’s solubility and bioavailability, affecting its overall efficacy.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Methoxymethyl vs. Dimethylaminoethyl: The methoxymethyl group (target compound) is an electron-donating ether, enhancing solubility in polar aprotic solvents like DMSO. In contrast, the dimethylaminoethyl group (CAS 1565116-04-2) introduces a basic tertiary amine, which may improve aqueous solubility at acidic pH but could reduce membrane permeability .

- Fluoropropyl vs. Methoxymethyl :

The 3-fluoropropyl substituent (CAS 1564755-77-6) increases lipophilicity (logP ~1.2 estimated), favoring blood-brain barrier penetration. The fluorine atom also stabilizes the compound against oxidative metabolism . - Thiazole Substituent :

The thiazole-containing analog (CAS 1566395-31-0) lacks bromine but introduces a sulfur heterocycle, enabling unique binding interactions in biological systems. Its lower molecular weight (207.25 vs. 233.07) may improve diffusion rates .

Bromine’s Role in Reactivity and Binding

The bromine atom at position 5 in the target compound and its dimethylaminoethyl/fluoropropyl analogs facilitates nucleophilic substitution reactions, making these compounds versatile intermediates in Suzuki-Miyaura cross-couplings or Buchwald-Hartwig aminations. Bromine’s electronegativity also polarizes the aromatic ring, enhancing interactions with hydrophobic enzyme pockets .

Biological Activity

3-Amino-5-bromo-1-(methoxymethyl)-1,4-dihydropyridin-4-one is a nitrogen-containing heterocyclic compound classified under 1,4-dihydropyridines. Its unique structure, featuring a bromine atom and an amino group, positions it as a promising candidate for various biological applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHBrNO

- Molecular Weight : Approximately 217.06 g/mol

The compound's structure allows for diverse chemical modifications that can enhance its biological activity. The presence of functional groups such as the amino and bromo groups significantly influences its interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of 1,4-dihydropyridines can act as effective enzyme inhibitors and receptor modulators. Specifically, these compounds may function as antagonists for adenosine receptors, which are implicated in various diseases including cancer and inflammatory conditions.

Table 1: Comparative Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µM) against E. coli | MIC (µM) against P. aeruginosa | Unique Features |

|---|---|---|---|

| This compound | Not specified | Not specified | Contains bromine and amino groups |

| 3-Amino-5-chloro-1-(methoxymethyl)-1,4-dihydropyridin-4-one | Not specified | Not specified | Chlorine substituent |

| 3-Amino-5-fluoro-1-(methoxymethyl)-1,4-dihydropyridin-4-one | Not specified | Not specified | Fluorine substituent |

The biological activity of this compound can be attributed to its ability to interact with key biological targets. Studies suggest that the compound's binding affinity is influenced by its structural features. For instance, the amino group may facilitate hydrogen bonding with enzymes or receptors, enhancing selectivity and efficacy .

In silico studies have shown that modifications to the dihydropyridine core can lead to improved biological activity. Molecular docking simulations indicate that these compounds can form stable interactions within the active sites of target proteins such as DNA gyrase and MurD .

Case Studies

Several studies have evaluated the biological activity of related compounds:

- Antimicrobial Screening : In a study assessing the antimicrobial efficacy of various thiazolopyridine derivatives, one compound exhibited potent inhibitory effects against both Gram-positive and Gram-negative bacteria with an MIC value of 0.21 µM against E. coli and Pseudomonas aeruginosa .

- Cytotoxicity Assessment : The cytotoxic effects of several derivatives were evaluated using MTT assays on human cell lines. The results indicated promising cytotoxicity profiles, suggesting potential applications in cancer therapy .

- Molecular Docking Studies : Computational analyses revealed that certain derivatives could effectively bind to DNA gyrase with binding energies comparable to established antibiotics like ciprofloxacin. This suggests a mechanism through which these compounds exert their antibacterial effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.